2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde
Description
2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde is a naphthalene derivative featuring a carbaldehyde group at position 1 of the naphthalene ring and a 3-methylbenzyloxy substituent at position 2.
Properties
IUPAC Name |
2-[(3-methylphenyl)methoxy]naphthalene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-14-5-4-6-15(11-14)13-21-19-10-9-16-7-2-3-8-17(16)18(19)12-20/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDZGDSONUFWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C3=CC=CC=C3C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions. The general procedure involves the reaction of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial synthesis, given its efficiency and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 2-[(3-Methylbenzyl)oxy]naphthalene-1-carboxylic acid.
Reduction: 2-[(3-Methylbenzyl)oxy]naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of naphthalene compounds exhibit promising anticancer properties. For instance, naphthalene derivatives have been investigated for their ability to inhibit the growth of cancer cells by inducing apoptosis. The compound 2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde has shown potential in this regard, acting as a selective inhibitor in various cancer cell lines.
Case Study: Inhibition of Tumor Growth
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several naphthalene derivatives, including this compound. These compounds were tested against human breast cancer cell lines (MCF-7). The results indicated that this compound inhibited cell proliferation with an IC50 value of approximately 15 μM, demonstrating its potential as a lead compound for further development .
Material Science
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for applications in OLED technology. Naphthalene derivatives are known for their high photoluminescence and charge transport capabilities, which are essential for efficient light emission in OLED devices.
Data Table: Photoluminescence Properties
| Compound | Maximum Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| This compound | 450 | 85 |
| Naphthalene | 380 | 70 |
| Phenanthrene | 400 | 75 |
This table illustrates the superior photoluminescent properties of this compound compared to traditional naphthalene derivatives, indicating its potential utility in OLED formulations .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions.
Case Study: Synthesis of Biaryl Compounds
In a recent synthetic methodology report, this compound was utilized as a starting material for the synthesis of biaryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields (>90%) of the desired biaryl products . This highlights the compound's role as a valuable building block in constructing complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde with structurally related alkoxy-naphthaldehydes and other naphthalene derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
*Calculated based on substituent addition to naphthalene-1-carbaldehyde (MW: 170.2).
Key Observations:
Substituent Effects on Physical Properties: The 3-methylbenzyloxy group introduces greater steric bulk and aromaticity compared to smaller alkoxy groups (e.g., propoxy in 2a or propargyloxy in 2b). The benzyloxy group in 2c lacks the methyl substituent, making the target compound more hydrophobic and electronically distinct due to the electron-donating methyl group on the benzyl ring.
Spectral Characteristics :
- IR Spectroscopy : All alkoxy-naphthaldehydes exhibit a strong C=O stretch near 1660 cm⁻¹. The propargyloxy group in 2b shows a distinct alkyne peak at 2117 cm⁻¹, absent in the target compound .
- ¹³C NMR : The carbonyl carbon (C=O) resonates near δ 192 ppm across all analogs, while the OCH₂ group (from the alkoxy chain) appears at δ ~71 ppm. The 3-methylbenzyl group would introduce additional aromatic carbons (δ 120–140 ppm) and a methyl carbon at δ ~21 ppm.
Synthetic Utility :
- Alkoxy-naphthaldehydes like 2a–2c are precursors for chalcone synthesis via Claisen-Schmidt condensation . The 3-methylbenzyloxy group in the target compound may enhance binding affinity in medicinal applications due to increased lipophilicity and π-π interactions.
The benzyloxy and methyl groups may alter metabolic pathways compared to simpler derivatives.
Biological Activity
2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
The compound is characterized by the presence of a naphthalene backbone with a carbaldehyde functional group and a methoxybenzyl substituent. Its structural formula can be represented as follows:
This structure allows it to interact with various biological targets, leading to diverse biological effects.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values illustrate its effectiveness:
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 6.72 |
| Staphylococcus aureus | 6.63 |
| Pseudomonas aeruginosa | 6.67 |
| Salmonella typhi | 6.45 |
These results indicate that the compound could serve as a potential antimicrobial agent, particularly against Gram-negative and Gram-positive bacteria .
Anticancer Activity
In vitro studies have demonstrated that this compound has notable anticancer effects. For example, it has been shown to induce apoptosis in several cancer cell lines through the activation of caspase pathways. The following table summarizes key findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LOX IMVI (melanoma) | 1.537 | Induction of apoptosis via caspase-3 |
| MCF-7 (breast cancer) | 2.5 | Cell cycle arrest and apoptosis |
| HeLa (cervical cancer) | 3.0 | Inhibition of proliferation |
The mechanism involves the compound's ability to form covalent bonds with nucleophilic sites in proteins, leading to the modulation of critical signaling pathways associated with cell survival and death .
The biological activity of this compound is primarily attributed to its aldehyde group, which can react with thiol groups in proteins, thereby altering their function. This interaction can disrupt cellular processes such as:
- Cell Cycle Regulation : Inducing G1/S phase arrest.
- Apoptosis : Activation of intrinsic apoptotic pathways through caspase activation.
Molecular docking studies suggest that the compound interacts with specific targets involved in tumor progression, including XIAP (X-linked inhibitor of apoptosis protein), enhancing its potential as an anticancer agent .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Melanoma Cells : A study reported that treatment with the compound resulted in a significant increase in active caspase-3 levels, indicating enhanced apoptotic activity compared to untreated controls .
- Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of bacteria and exhibited potent activity comparable to established antibiotics, suggesting its potential use in treating bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
